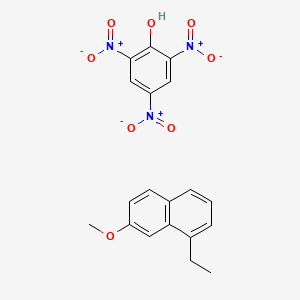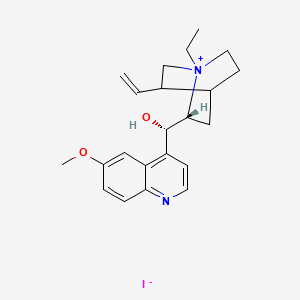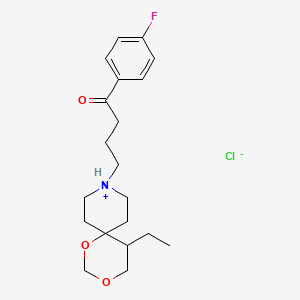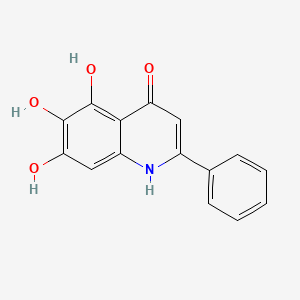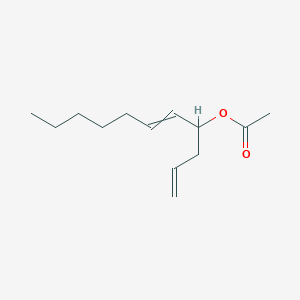
1,5-Undecadien-4-ol, acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Undecadien-4-ol, acetate is an organic compound with the molecular formula C13H22O2. It is also known by other names such as Undeca-1,5-dien-4-yl acetate and 4-Acetoxy-1,5-undecadiene . This compound is characterized by its unique structure, which includes a long carbon chain with two double bonds and an acetate group. It is commonly used in the fragrance industry due to its pleasant odor.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Undecadien-4-ol, acetate can be synthesized through various synthetic routes. One common method involves the esterification of 1,5-Undecadien-4-ol with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid . The reaction typically occurs under reflux conditions, and the product is purified through distillation.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The raw materials are mixed in precise proportions, and the reaction is carefully monitored to maintain optimal conditions. The final product is then subjected to rigorous quality control measures to ensure it meets industry standards .
Chemical Reactions Analysis
Types of Reactions
1,5-Undecadien-4-ol, acetate undergoes various chemical reactions, including:
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-)
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
1,5-Undecadien-4-ol, acetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,5-Undecadien-4-ol, acetate involves its interaction with specific molecular targets and pathways. In biological systems, it may exert its effects by binding to receptors or enzymes, thereby modulating their activity . For example, its antimicrobial properties may result from its ability to disrupt bacterial cell membranes or inhibit key metabolic pathways .
Comparison with Similar Compounds
1,5-Undecadien-4-ol, acetate can be compared with other similar compounds such as:
1,5-Nonadien-4-ol, acetate: Similar structure but with a shorter carbon chain.
1,5-Dodecadien-4-ol, acetate: Similar structure but with a longer carbon chain.
1,5-Undecadien-4-ol: Lacks the acetate group, resulting in different chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups and carbon chain length, which confer distinct chemical and physical properties .
Properties
CAS No. |
64677-48-1 |
|---|---|
Molecular Formula |
C13H22O2 |
Molecular Weight |
210.31 g/mol |
IUPAC Name |
undeca-1,5-dien-4-yl acetate |
InChI |
InChI=1S/C13H22O2/c1-4-6-7-8-9-11-13(10-5-2)15-12(3)14/h5,9,11,13H,2,4,6-8,10H2,1,3H3 |
InChI Key |
ZONKUAQAAHCPFG-UHFFFAOYSA-N |
Isomeric SMILES |
CCCCC/C=C/C(CC=C)OC(=O)C |
Canonical SMILES |
CCCCCC=CC(CC=C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




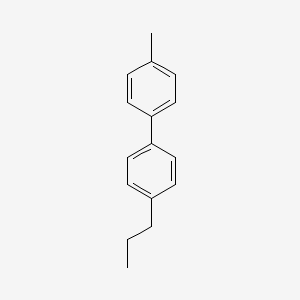
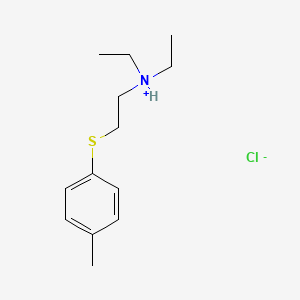
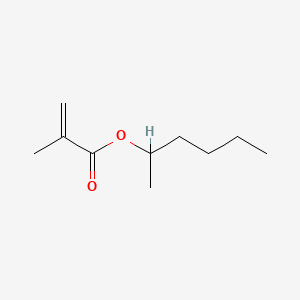
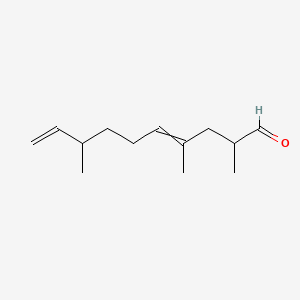
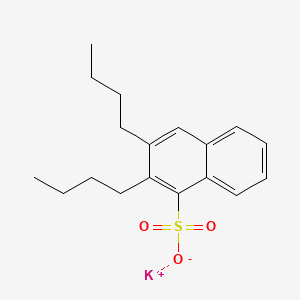
![p-Isopropylcalix[8]arene](/img/structure/B13775456.png)
![strontium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-chloro-4-ethylbenzenesulfonate](/img/structure/B13775475.png)
